molecular formula C17H15N3O3 B13991201 4-(N-phthalimidomethylcarbonyl-N-methyl-amino)-aniline CAS No. 262368-51-4

4-(N-phthalimidomethylcarbonyl-N-methyl-amino)-aniline

Cat. No.: B13991201
CAS No.: 262368-51-4
M. Wt: 309.32 g/mol
InChI Key: UGWBTNVQAQQSAJ-UHFFFAOYSA-N
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Description

4-(N-phthalimidomethylcarbonyl-N-methyl-amino)-aniline is an organic compound that features a phthalimide group, a carbonyl group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-phthalimidomethylcarbonyl-N-methyl-amino)-aniline typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Phthalimide Group: Reacting phthalic anhydride with an amine to form the phthalimide.

    Introduction of the Carbonyl Group: Using reagents like acyl chlorides or anhydrides to introduce the carbonyl group.

    Attachment of the Aniline Moiety: Coupling reactions, such as Buchwald-Hartwig amination, to attach the aniline group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This might include using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aniline moiety.

    Reduction: Reduction reactions could target the carbonyl group.

    Substitution: The aromatic ring in the aniline moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of Lewis acids or bases to facilitate the substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro compounds, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(N-phthalimidomethylcarbonyl-N-methyl-amino)-aniline could have several scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(N-phthalimidomethylcarbonyl-N-methyl-amino)-benzene
  • 4-(N-phthalimidomethylcarbonyl-N-methyl-amino)-toluene

Uniqueness

Compared to similar compounds, 4-(N-phthalimidomethylcarbonyl-N-methyl-amino)-aniline might exhibit unique properties due to the specific arrangement of its functional groups. This could result in distinct reactivity patterns or biological activities.

Properties

CAS No.

262368-51-4

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

N-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)-N-methylacetamide

InChI

InChI=1S/C17H15N3O3/c1-19(12-8-6-11(18)7-9-12)15(21)10-20-16(22)13-4-2-3-5-14(13)17(20)23/h2-9H,10,18H2,1H3

InChI Key

UGWBTNVQAQQSAJ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)N)C(=O)CN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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